![molecular formula C7H14O2 B1599361 3,3-Dimethylpentanoic acid CAS No. 3177-74-0](/img/structure/B1599361.png)
3,3-Dimethylpentanoic acid
Overview
Description
3,3-Dimethylpentanoic acid is a branched-chain fatty acid that belongs to the family of carboxylic acids. It is also known by its systematic name, 2,2-dimethylpentanoic acid. This compound is widely used in scientific research applications due to its unique properties and potential therapeutic benefits. In
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Uses : 3,3-Dimethylpentanoic acid derivatives have been synthesized for various applications. For instance, methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C, synthesized via a Grignard reagent carbonated with 14CO2, has been utilized in chemical studies for its unique properties (Sieving, 1987).
Biological and Pharmaceutical Applications
- In Medical Research : Studies have looked into the biological effects of derivatives of 3,3-Dimethylpentanoic acid. For example, certain derivatives were found to possess strong estrogenic activity in clinical assays (Sturnick & Gargill, 1952).
- Astrobiology : Interestingly, gas chromatographic-mass spectral analyses of meteorites have shown that certain amino acids, like 2-amino-2,3-dimethylpentanoic acid, occur in excess in meteoritic samples. This suggests an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).
Environmental and Chemical Engineering
- Environmental Chemistry : The chlorination of pharmaceuticals, such as gemfibrozil (2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid), and the formation of chlorinated by-products have been documented, indicating the transformation of pharmaceuticals in wastewater treatments (Krkošek et al., 2011).
Material Science
- Synthetic Lubricants : Esters of branched-chain acids like 3,3-dimethylpentanoic acid have been evaluated as base fluids for synthetic lubricants, particularly for aircraft gas turbine engines. Their physical characteristics and oxidative resistance are crucial factors in these applications (Chao et al., 1979).
properties
IUPAC Name |
3,3-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPURPFNAFBQPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415229 | |
Record name | 3,3-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpentanoic acid | |
CAS RN |
3177-74-0 | |
Record name | 3,3-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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